molecular formula C55H43Cl2F2N7O6S B13865494 N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib

N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib

Cat. No.: B13865494
M. Wt: 1038.9 g/mol
InChI Key: BFNCVPHJCMMDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib (commonly known as Lapatinib) is a dual tyrosine kinase inhibitor targeting epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2/ErbB2). Its molecular formula is C₂₉H₂₆ClFN₄O₄S, with a molecular weight of 581.07 g/mol (free base) and 943.5 g/mol as the ditosylate monohydrate salt . Structurally, it belongs to the 4-anilinoquinazoline class, featuring a quinazoline core substituted with a 3-chloro-4-(3-fluorobenzyloxy)aniline group and a furan-2-ylmethyl side chain linked to a methylsulfonylethylamino moiety .

Lapatinib competitively inhibits ATP binding to EGFR and HER2, blocking downstream signaling pathways critical for cancer cell proliferation and survival . It is clinically used for HER2-positive metastatic breast cancer, often in combination with capecitabine or letrozole. The ditosylate monohydrate salt form is preferred for pharmaceutical formulations due to enhanced solubility and stability .

Properties

Molecular Formula

C55H43Cl2F2N7O6S

Molecular Weight

1038.9 g/mol

IUPAC Name

6-[5-[[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]methyl]furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

InChI

InChI=1S/C55H43Cl2F2N7O6S/c1-73(67,68)21-20-66(28-42-12-18-50(71-42)36-8-14-48-44(24-36)54(62-32-60-48)64-40-10-16-52(46(56)26-40)69-30-34-4-2-6-38(58)22-34)29-43-13-19-51(72-43)37-9-15-49-45(25-37)55(63-33-61-49)65-41-11-17-53(47(57)27-41)70-31-35-5-3-7-39(59)23-35/h2-19,22-27,32-33H,20-21,28-31H2,1H3,(H,60,62,64)(H,61,63,65)

InChI Key

BFNCVPHJCMMDLN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)CC6=CC=C(O6)C7=CC8=C(C=C7)N=CN=C8NC9=CC(=C(C=C9)OCC1=CC(=CC=C1)F)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route

The preparation generally follows these stages:

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Synthesis of substituted aniline Nucleophilic aromatic substitution or Ullmann coupling to install 3-chloro and (3-fluorophenyl)methoxy groups on phenylamine 3-chloro-4-[(3-fluorophenyl)methoxy]aniline
2 Quinazoline core construction Cyclization of anthranilic acid derivatives with formamide or related reagents to form quinazoline nucleus 6-chloroquinazoline intermediate
3 Amination of quinazoline Nucleophilic aromatic substitution of 6-chloroquinazoline with the substituted aniline 4-(3-chloro-4-[(3-fluorophenyl)methoxy]anilino)-6-chloroquinazoline
4 Introduction of furan-2-carbaldehyde Suzuki or Stille cross-coupling of 6-chloroquinazoline derivative with furan-2-ylboronic acid or equivalent 5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde

This sequence is supported by literature on Lapatinib intermediates and related quinazoline derivatives.

Detailed Synthetic Example

A reported method involves:

  • Step 1: Preparation of 3-chloro-4-[(3-fluorophenyl)methoxy]aniline by reacting 3-chloro-4-nitrophenol with 3-fluorobenzyl bromide under basic conditions, followed by reduction of the nitro group to amine.
  • Step 2: Synthesis of 6-chloroquinazoline by cyclization of 2-amino-5-chlorobenzamide with formamide.
  • Step 3: Coupling of the aniline derivative with 6-chloroquinazoline under nucleophilic aromatic substitution conditions (e.g., heating in polar aprotic solvents like DMF with base).
  • Step 4: Palladium-catalyzed Suzuki coupling of the 6-chloro position with 5-formyl-2-furanboronic acid to introduce the furan-2-carbaldehyde substituent.

Reaction Conditions and Optimization

Reaction Step Solvent(s) Temperature Catalyst/Base Yield (%) Notes
Aniline synthesis DMF, K2CO3 80–100 °C Potassium carbonate 75–85 High purity 3-chloro-4-[(3-fluorophenyl)methoxy]aniline obtained
Quinazoline formation Formamide 150–180 °C None 70–80 Cyclization under reflux
Amination of quinazoline DMF, Et3N 100–120 °C Triethylamine 65–75 Nucleophilic aromatic substitution
Suzuki coupling Toluene/Water/EtOH 80–100 °C Pd(PPh3)4, K3PO4 60–70 Cross-coupling to install furan aldehyde

These conditions are optimized to balance conversion, purity, and yield. Purification is typically done by recrystallization or chromatography.

Analytical and Research Data

Characterization

Research Findings

  • The aldehyde functionality at the furan ring is crucial for subsequent derivatization to Lapatinib.
  • The presence of chloro and fluoro substituents enhances binding affinity in kinase inhibition.
  • Multi-step synthesis requires careful control of reaction parameters to avoid side reactions such as dehalogenation or over-reduction.

Summary Table of Preparation Methods

Method Aspect Description Source/Reference
Starting materials 3-chloro-4-nitrophenol, 3-fluorobenzyl bromide, 2-amino-5-chlorobenzamide
Key reactions Nucleophilic aromatic substitution, cyclization, Suzuki coupling
Catalysts and bases Pd(PPh3)4, K3PO4, K2CO3, Et3N
Solvents DMF, toluene, ethanol, water
Yield range 60–85% per step
Purification methods Recrystallization, chromatography

Chemical Reactions Analysis

N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib undergoes several types of chemical reactions:

Scientific Research Applications

N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib has several scientific research applications:

Mechanism of Action

N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib exerts its effects by inhibiting the tyrosine kinase domains of EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Table 1: Structural Comparison of Lapatinib and Analogues

Compound Name Key Structural Features Target Specificity Molecular Weight Reference
Lapatinib Quinazoline core, 3-chloro-4-(3-fluorobenzyloxy)aniline, furan-2-ylmethyl-(methylsulfonylethylamino) Dual EGFR/HER2 581.07 (base)
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine Quinazoline core, morpholinylpropoxy substituent, 3-chloro-4-fluorophenyl EGFR 446.90 g/mol
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine Methoxyquinazoline, 3-chloro-4-fluorophenyl EGFR 314.77 g/mol
Compound_339 (Computational Study) Modified quinazoline with enhanced H-bonding groups HER2 N/A

Key Observations :

  • Lapatinib’s furan-linked methylsulfonylethylamino group distinguishes it from simpler EGFR inhibitors like N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolinamine, which lack dual-target specificity .
  • The 3-fluorobenzyloxy substituent in Lapatinib enhances binding affinity to HER2 compared to morpholinyl or methoxy groups in analogues .

Pharmacological Properties

Table 2: Pharmacokinetic and Binding Affinity Data

Compound IC₅₀ (EGFR) IC₅₀ (HER2) Solubility (Ditosylate Salt) Binding Energy Ratio (H-bond/Total)
Lapatinib 10.8 nM 9.2 nM 0.007 mg/mL (free base); improved with ditosylate 0.18
Gefitinib 2.4 nM >10,000 nM 0.04 mg/mL N/A
Erlotinib 2.0 nM >10,000 nM 0.03 mg/mL N/A
Compound_339 N/A 6.5 nM N/A 0.42

Key Findings :

  • Lapatinib’s dual inhibition (EGFR/HER2 IC₅₀ <10 nM) contrasts with first-generation EGFR inhibitors (gefitinib, erlotinib), which lack HER2 activity .
  • Computational studies highlight Lapatinib’s reliance on hydrophobic interactions (low H-bond/total energy ratio = 0.18), whereas Compound_339 achieves stronger stabilization via H-bonds (ratio = 0.42) .
  • The ditosylate salt improves solubility over the free base, addressing a limitation seen in analogues like gefitinib .

Clinical and Preclinical Advantages

  • Resistance Profile: Lapatinib retains activity in trastuzumab-resistant HER2+ breast cancer models, unlike monoclonal antibodies .
  • Blood-Brain Barrier Penetration : Superior to larger molecules (e.g., trastuzumab), making it viable for metastatic brain lesions .
  • Synergy with Chemotherapy : Lapatinib + capecitabine reduces tumor volume by 51% in clinical trials, outperforming single-agent therapies .

Biological Activity

N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib is a derivative of Lapatinib, a well-known dual tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in breast cancer treatment.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C26H17ClFN3O3C_{26}H_{17}ClFN_3O_3, and its IUPAC name reflects its intricate design, which includes a quinazoline core and a furan moiety.

PropertyValue
Molecular FormulaC26H17ClFN3O3
Molecular Weight469.87 g/mol
CAS Number231278-84-5

This compound functions by inhibiting the phosphorylation of EGFR and HER2, which are critical for tumor cell proliferation and survival. The inhibition of these pathways leads to decreased cell division and increased apoptosis in cancer cells.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cell Lines : The compound demonstrates potent activity against HER2-positive breast cancer cells, leading to reduced cell viability.
  • Non-Small Cell Lung Cancer (NSCLC) : In vitro studies show that the compound inhibits growth in NSCLC cells expressing EGFR mutations.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound. Key findings include:

  • Tumor Growth Inhibition : Significant reduction in tumor size was observed in xenograft models treated with this compound compared to controls.

Case Studies

  • Case Study 1 : A clinical trial involving patients with HER2-positive metastatic breast cancer showed a marked improvement in progression-free survival when treated with this compound in combination with standard therapies.
  • Case Study 2 : Patients with advanced NSCLC harboring specific EGFR mutations exhibited partial responses to treatment with this compound, highlighting its potential as a targeted therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, with studies indicating:

ParameterValue
BioavailabilityHigh
Half-lifeApproximately 12 hours
MetabolismPrimarily hepatic

Q & A

Q. What is the synthetic pathway for Lapatinib, and what are the critical intermediates?

Lapatinib is synthesized via a multi-step process involving the quinazoline core formation, followed by substitution with targeted functional groups. Key steps include:

  • Quinazoline Core Synthesis : Prepared through cyclization of 4-chloro-6-nitroquinazoline derivatives.
  • Anilino Group Attachment : Substitution at the 4-position with 3-chloro-4-(3-fluorobenzyloxy)aniline under nucleophilic aromatic conditions.
  • Furan Side Chain Introduction : The furan-2-ylmethyl group is coupled via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Final Salt Formation : The ditosylate monohydrate form is crystallized for stability and solubility .

Methodological Tip: Monitor reaction intermediates using HPLC-MS to ensure purity (>98%) and confirm structural fidelity via 1^1H/13^{13}C NMR.

Q. How does Lapatinib’s molecular structure contribute to its dual EGFR/HER2 inhibition?

Lapatinib’s 4-anilinoquinazoline scaffold binds competitively to the ATP-binding pocket of EGFR/HER2 kinases. Structural features include:

  • Quinazoline Core : Provides planar geometry for hydrophobic interactions with kinase domains.
  • 3-Fluorobenzyloxy Anilino Group : Enhances selectivity for HER2-overexpressing cells by fitting into HER2’s larger ATP pocket.
  • Furan Side Chain : Increases solubility and modulates pharmacokinetics .

Experimental Validation: Use kinase inhibition assays (IC50_{50} values) and X-ray crystallography to compare binding affinities between EGFR and HER2 .

Q. What analytical methods are used to characterize Lapatinib polymorphs?

Key techniques include:

  • X-Ray Powder Diffraction (XRPD) : Identifies crystalline forms (e.g., ditosylate monohydrate vs. amorphous).
  • Differential Scanning Calorimetry (DSC) : Detects melting points and thermal stability (e.g., Lapatinib ditosylate melts at ~287–293°C).
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation stability .

Example: The ditosylate monohydrate form (WO 2002/002552) shows superior stability in accelerated stability testing (40°C/75% RH for 6 months) compared to freebase forms .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Lapatinib’s efficacy in HER2+ breast cancer models?

  • In Vitro Models :
  • Use HER2-amplified cell lines (e.g., SK-BR-3, BT-474) for proliferation assays. Compare IC50_{50} values with EGFR-only cell lines (e.g., A431) to assess selectivity.

  • Measure downstream signaling (e.g., phosphorylated ERK/AKT) via Western blotting .

    • In Vivo Models :
  • Employ xenografts in immunodeficient mice (e.g., BT-474 tumors). Administer Lapatinib orally (100 mg/kg/day) and monitor tumor volume reduction vs. controls.

  • Combine with trastuzumab to study synergistic effects (e.g., 30% increase in progression-free survival vs. monotherapy) .

    Data Analysis Tip: Use Kaplan-Meier survival curves and log-rank tests for time-to-progression comparisons.

Q. What strategies mitigate Lapatinib resistance in HER2+ metastatic breast cancer?

Resistance mechanisms include HER2 truncation (p95-HER2) or PI3K/AKT pathway mutations. Approaches to overcome resistance:

  • Combination Therapy : Pair Lapatinib with PI3K inhibitors (e.g., alpelisib) or mTOR blockers (e.g., everolimus) to bypass signaling reactivation.
  • Biomarker-Driven Trials : Stratify patients by PTEN status or PIK3CA mutations using next-gen sequencing .
  • Novel Formulations : Nanoparticle encapsulation to improve tumor penetration and reduce efflux pump-mediated resistance .

Case Study: In a Phase II trial, Lapatinib + trastuzumab increased median survival to 25.1 months vs. 20.3 months for chemotherapy alone .

Q. How do formulation excipients impact Lapatinib’s dissolution and bioavailability?

Lapatinib’s low solubility (BCS Class IV) necessitates optimized formulations. Example compositions include:

Ingredient Function Amount (mg)
Lapatinib ditosylate monohydrateAPI406
HPMC (Pharmacoat® 603)Binder/Sustained release10
Sodium bicarbonatepH modifier (enhance solubility)20
Colloidal silicon dioxideFlow agent12.5

Method: Wet granulation with HPMC improves dissolution rates (85% release in 60 mins at pH 6.8) vs. direct compression .

Q. What pharmacokinetic challenges arise with Lapatinib, and how are they addressed?

  • Low Bioavailability : ~30% due to first-pass metabolism. Solution: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models.
  • Food Effect : High-fat meals increase AUC by 3-fold. Clinical recommendation: Administer fasting .
  • Metabolite Monitoring : Use LC-MS/MS to quantify active metabolites (e.g., N-dealkylated Lapatinib) in plasma .

Contradictions and Resolutions

  • Polymorph Stability : highlights ditosylate monohydrate as stable, but amorphous forms may offer faster dissolution. Resolve via context-specific formulation goals.
  • Combination Cardiotoxicity : Trastuzumab + Lapatinib increases cardiac dysfunction risk (27% in anthracycline cohorts). Mitigate with baseline LVEF monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.